molecular formula C24H20AsP B14677442 (Diphenylarsanyl)(diphenyl)phosphane CAS No. 27652-57-9

(Diphenylarsanyl)(diphenyl)phosphane

Cat. No.: B14677442
CAS No.: 27652-57-9
M. Wt: 414.3 g/mol
InChI Key: ZGEYIHKBCZJHKC-UHFFFAOYSA-N
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Description

(Diphenylarsanyl)(diphenyl)phosphane is a mixed arsanyl-phosphane compound featuring a phosphorus center bonded to two phenyl groups and a diphenylarsanyl moiety. Its structure combines the electronic properties of arsenic and phosphorus, making it a unique ligand for coordination chemistry. Similarly, diphenyl(pyren-1-yl)phosphane is synthesized via nucleophilic substitution, suggesting that (diphenylarsanyl)(diphenyl)phosphane could be prepared using diphenylarsanyl lithium and chlorodiphenylphosphane .

The compound’s hybrid arsenic-phosphorus structure likely enhances its electron-withdrawing capacity compared to purely phosphorus-based ligands, which could influence its reactivity in catalytic or medicinal applications .

Properties

CAS No.

27652-57-9

Molecular Formula

C24H20AsP

Molecular Weight

414.3 g/mol

IUPAC Name

diphenylarsanyl(diphenyl)phosphane

InChI

InChI=1S/C24H20AsP/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

ZGEYIHKBCZJHKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[As](C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylarsanyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with diphenylarsine chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:

Ph2PH+Ph2AsClPh2PAsPh2+HCl\text{Ph}_2\text{P}H + \text{Ph}_2\text{AsCl} \rightarrow \text{Ph}_2\text{PAsPh}_2 + \text{HCl} Ph2​PH+Ph2​AsCl→Ph2​PAsPh2​+HCl

Industrial Production Methods

While specific industrial production methods for (Diphenylarsanyl)(diphenyl)phosphane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Diphenylarsanyl)(diphenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding oxide.

    Reduction: Reduction reactions can convert it back to its original state or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Diphenylarsanyl)(diphenyl)phosphane can yield diphenylarsanyl oxide, while substitution reactions can produce a variety of substituted phosphane derivatives.

Scientific Research Applications

(Diphenylarsanyl)(diphenyl)phosphane has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions involving arsenic and phosphorus.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of (Diphenylarsanyl)(diphenyl)phosphane involves its ability to coordinate with metal centers and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

Substituents on phosphorus significantly alter electronic properties and applications. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
(Diphenylarsanyl)(diphenyl)phosphane P-Ph₂, As-Ph₂ High electronegativity; potential for As–P synergistic effects in catalysis
Diphenyl(2-pyridyl)phosphane P-Ph₂, 2-pyridyl Strong σ-donor; stabilizes transition metals (e.g., Cu, Au)
Triphenylphosphane (PPh₃) P-Ph₃ Common ligand in Au(I) anticancer agents (IC₅₀: 3.46 µM in MDA-MB231 cells)
Diphenyl(pyren-1-yl)phosphane P-Ph₂, pyrenyl Enhances cytotoxicity in osmium complexes (IC₅₀: <10 µM in A549 cells)
Diphenyl phosphite P-OPh₂, OPh Used in asymmetric allylic substitution reactions (70–99% yields)

Key Insights :

  • Aromatic vs. Heteroaromatic Substituents : Pyridyl groups (e.g., in diphenyl(2-pyridyl)phosphane) improve metal-binding stability through π-backdonation, whereas bulkier groups like pyrenyl enhance lipophilicity and cellular uptake in anticancer agents .
  • Arsanyl vs.

Key Insights :

  • Anticancer Activity : Phosphane ligands with hydrophobic substituents (e.g., pyrenyl) improve membrane permeability, reducing IC₅₀ values . The Au(I)–PPh₃ complex inhibits dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), with residual enzyme activities of 37–49% .

Key Insights :

  • Catalytic Efficiency: Asymmetric catalysis benefits from electron-deficient phosphites (e.g., diphenyl phosphite), whereas (diphenylarsanyl)(diphenyl)phosphane’s As–P system could enable novel redox catalysis pathways .
  • Safety Considerations : Arsenic-containing compounds require stringent toxicity evaluations, contrasting with less hazardous phosphites .

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